5-Chloropyrimido[4,5-c]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN4 |
|---|---|
Molecular Weight |
166.57 g/mol |
IUPAC Name |
5-chloropyrimido[4,5-c]pyridazine |
InChI |
InChI=1S/C6H3ClN4/c7-5-4-1-2-10-11-6(4)9-3-8-5/h1-3H |
InChI Key |
HHHSPUZWHBAERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloropyrimido 4,5 C Pyridazine and Its Structural Analogs
Approaches to Pyrimido[4,5-c]pyridazine (B13102040) Ring System Construction
The formation of the fused pyrimidine-pyridazine ring system can be achieved through several reliable synthetic routes. These methods primarily involve either constructing the pyridazine (B1198779) ring onto a pyrimidine (B1678525) precursor or vice versa.
Annulation, or ring-forming, strategies starting from pyrimidine derivatives are a common and versatile approach to the pyrimido[4,5-c]pyridazine core.
A widely used method involves the cyclization of 6-hydrazinyluracil derivatives, which are a subset of 6-hydrazinylpyrimidin-4(3H)-ones. beilstein-journals.orgnih.gov These pyrimidine precursors readily react with various bifunctional reagents to form the adjoining pyridazine ring. For instance, the reaction of 6-hydrazino uracils with acetylenedicarboxylates at room temperature in ethanol (B145695) provides an efficient pathway to tetrahydropyrimido[4,5-c]pyridazines. tandfonline.comjuniperpublishers.com Another approach involves reacting 1,3-dimethyl-6-hydrazinouracil (B1329703) with α,β-unsaturated carbonyl compounds. beilstein-journals.orgnih.gov This reaction, conducted in refluxing ethanol, yields novel pyrimido researchbib.comdiazepines, highlighting the influence of the chosen reagents on the final heterocyclic system. beilstein-journals.org A previous synthesis of pyrimido[4,5-c] researchbib.comdiazepines reported by Mallory et al. involved the reaction of hydrazinoisocytosines and α,γ-diketoesters, in which pyrimido[4,5-c]pyridazine was also formed as a side product. beilstein-journals.org
The synthesis of 2-amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one can be achieved by heating a mixture of 2-amino-6-chloropyrimidin-4(3H)-one and methylhydrazine in water. nih.gov This intermediate is then crucial for creating more complex pyridazine analogs. nih.gov
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 1,3-dimethyl-6-hydrazino uracil (B121893) and α,β-unsaturated carbonyl compound | Ethanol, Reflux, 3 h | Pyrimido researchbib.comdiazepine-6,8-dione | 85% | beilstein-journals.orgnih.gov |
| 6-hydrazino uracils and acetylenedicarboxylates | Ethanol, Room Temperature | Tetrahydropyrido[4,5-c]pyridazines | Excellent | tandfonline.comjuniperpublishers.com |
| 2-amino-6-chloropyrimidin-4(3H)-one and methylhydrazine | Water, Reflux, 3 h | 2-Amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one | Not specified | nih.gov |
The condensation of pyrimidine derivatives with vicinal dicarbonyl reagents, such as α-keto esters or glyoxals, is another effective strategy for constructing the pyridazine ring. Research has demonstrated the synthesis of 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones through a regiospecific one-pot reaction. tubitak.gov.tr This involves reacting N-methylbarbituric acid with various arylglyoxal monohydrates in the presence of hydrazine (B178648) dihydrochloride (B599025) in ethanol. tubitak.gov.tr Similarly, pyrimido[4,5-c]pyridazine derivatives can be synthesized from active methylene (B1212753) compounds like methyl acetoacetate (B1235776) or diethylmalonate by condensation with aromatic 1,2-diketones (e.g., benzil) and subsequent cyclization with hydrazine. journalijar.com
In the synthesis of certain dihydropteroate (B1496061) synthase (DHPS) inhibitors, 2-amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one is condensed with various α-keto esters to yield the corresponding pyrimido[4,5-c]pyridazine derivatives. nih.gov For example, reaction with diethyl 2-oxosuccinate yields ethyl 2-(7-amino-1-methyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)acetate. nih.gov
[4+2] cycloaddition reactions, also known as Diels-Alder reactions, offer a powerful method for forming six-membered rings, including the pyridazine ring of the pyrimido[4,5-c]pyridazine system. rsc.org These reactions can be performed as thermal pericyclic reactions or as transition metal-catalyzed processes. rsc.org
An inverse electron demand Diels-Alder reaction between 1,2-diazines and siloxyalkynes, catalyzed by copper(I) or nickel(0) complexes, can produce the fused ring system. acs.org This approach has been extended to pyridopyridazines, opening new routes to quinoline (B57606) and isoquinoline (B145761) derivatives. acs.org Another strategy involves the [4+2] cycloaddition of 1,2,3-triazines with 1-propynylamines, which, after the extrusion of dinitrogen from a transient bicyclic intermediate, yields the pyridine (B92270) or pyridazine product. rsc.orgorganic-chemistry.org Furthermore, intramolecular Diels-Alder reactions of 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X = O, NH) can be thermally induced to afford fused benzonitriles. mdpi.com
| Diene Component | Dienophile Component | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,2-Diazines | Siloxyalkynes | Cu(I) or Ni(0) complexes | Siloxy derivatives of naphthalenes, etc. | acs.org |
| Pyrido[2,3-d]pyridazine | 1-Siloxyhexyne | Cu catalyst, refluxing DCE | Siloxyquinoline | acs.org |
| 1,2,3-Triazines | 1-Propynylamines | Thermal, retro-[4+2] extrusion of N₂ | Pyridines | rsc.org |
| 3-Alkynyloxysubstituted 4-pyridazinecarbonitrile | (Intramolecular alkyne) | Bromobenzene, 150°C | Fused benzonitriles | mdpi.com |
One-pot multicomponent reactions (MCRs) are highly efficient for synthesizing complex heterocyclic scaffolds like pyrimido[4,5-c]pyridazines from simple starting materials in a single step. researchbib.comtubitak.gov.trresearchgate.net These reactions are valued for their atom economy and straightforward design. tubitak.gov.tr
A notable example is the one-pot, three-component synthesis of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. This reaction combines barbituric acid or thiobarbituric acid with arylglyoxals and hydrazine hydrate. growingscience.com The use of a green Lewis acid catalyst, such as zirconyl chloride (ZrOCl₂·8H₂O), in water at ambient temperature makes this method environmentally benign. growingscience.com Similarly, a regiospecific one-pot reaction of N-methylbarbituric acid and N-ethyl-2-thiobarbituric acid with arylglyoxal monohydrates and hydrazine dihydrochloride in ethanol produces various substituted pyrimido[4,5-c]pyridazines in high yields. tubitak.gov.tr These MCRs provide a powerful platform for generating libraries of pyrimido[4,5-c]pyridazine derivatives for various applications. researchbib.comresearchgate.net
Annulation Strategies from Pyrimidine Precursors
Direct Synthesis and Halogenation Procedures for Chlorinated Pyrimidopyridazines
The introduction of a chlorine atom, specifically at the 5-position of the pyrimido[4,5-c]pyridazine ring, is a key step for creating 5-Chloropyrimido[4,5-c]pyridazine and its analogs. This can be achieved either by building the ring system from a chlorinated precursor or by direct halogenation of a pre-formed pyrimido[4,5-c]pyridazinone.
A common method for introducing chlorine is the treatment of a corresponding hydroxy or oxo derivative with a chlorinating agent. For instance, reacting a pyridazinone precursor, such as 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, with phosphorus oxychloride (POCl₃) effectively replaces the carbonyl group with a chlorine atom to yield the 3-chloropyridazine (B74176) derivative. nih.gov This principle can be applied to pyrimido[4,5-c]pyridazin-5-ones to synthesize the target 5-chloro compound.
Alternatively, the synthesis can start from a chlorinated pyrimidine. The reaction of 2-amino-6-chloropyrimidin-4(3H)-one with hydrazine derivatives is a common entry point to the pyrimido[4,5-c]pyridazine system where the chloro-substituent is carried through the synthesis. nih.govscience.gov The chlorine atom on the resulting fused ring system can then be displaced by various nucleophiles, such as amines or oxygen-based nucleophiles, to generate a diverse range of analogs. nih.govthieme-connect.de For example, 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione reacts with formic acid or hydrazine to give the corresponding 3-hydroxy or 3-hydrazino products, respectively. thieme-connect.de
Preparation of 3-Chloropyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones
The synthesis of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones can be achieved through a one-pot, three-component reaction. growingscience.com This method involves the reaction of barbituric acid or thiobarbituric acid with various arylglyoxals in the presence of a catalytic amount of a substance like ZrOCl₂·8H₂O and hydrazine hydrate. growingscience.com The reaction is typically carried out in water at ambient temperature. growingscience.com The use of ZrOCl₂·8H₂O is favored due to its ready availability, stability, and eco-friendly nature. growingscience.com
An alternative approach involves the reaction of 6-(1-methylhydrazinyl)uracil with glyoxal (B1671930) and α-diketones, which yields 3,4-unsubstituted- and 3,4-disubstituted-pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, respectively. nih.gov An improved synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, which are a subclass of 4-deazatoxoflavins, involves treating 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl and alkyl glyoxal monohydrates. nih.gov These glyoxal monohydrates are obtained by the selenium dioxide oxidation of the corresponding phenyl and alkyl methyl ketones. nih.gov
For instance, the synthesis of 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones has been efficiently achieved through a regiospecific one-pot reaction of N-methylbarbituric acid with various arylglyoxal monohydrates in the presence of hydrazine dihydrochloride in ethanol. tubitak.gov.tr
The following table summarizes the synthesis of various 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones:
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| Barbituric acid, Arylglyoxals, Hydrazine hydrate | ZrOCl₂·8H₂O | 3-Arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones | - | growingscience.com |
| N-Methylbarbituric acid, Arylglyoxal monohydrates, Hydrazine dihydrochloride | Ethanol | 3-Aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones | Moderate to Good | tubitak.gov.tr |
| 3-Methyl-6-(1-methylhydrazinyl) uracil, Phenyl/Alkyl glyoxal monohydrates | - | 3-(Substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones | - | nih.gov |
General Halogenation Techniques for Pyrimidopyridazine Scaffolds
Halogenation of pyrimidopyridazine scaffolds is a key step in the synthesis of various derivatives. The introduction of a chlorine atom can be achieved using reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride. For example, chlorination of a pyrimido[1,2-b]pyridazine-2,4(3H)-dione with sulfuryl chloride leads to the formation of a 3,3-dichloro derivative. eurjchem.com Similarly, reacting a pyrimido[1,2-b]pyridazinone with phosphoryl chloride can introduce a chlorine atom. eurjchem.com
The reactivity of the resulting chloro-substituted pyrimidopyridazines is influenced by the position of the chlorine atom and the presence of other substituents. For instance, chlorine atoms in pyridazino[4,5-d]pyridazines can be smoothly displaced by various nucleophiles. thieme-connect.de
Derivatization Strategies for this compound
The chloro group in this compound serves as a versatile handle for further functionalization through various reactions, most notably nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloro Group
The chlorine atom on the pyrimidopyridazine ring is susceptible to displacement by a variety of nucleophiles. thieme-connect.de This reactivity is a cornerstone for creating a diverse library of substituted pyrimidopyridazine derivatives.
The chlorine atom in chloro-substituted pyrimido[4,5-c]pyridazines can be readily displaced by nitrogen-based nucleophiles. For example, treatment of 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with hydrazine results in the corresponding 3-hydrazino-substituted product. thieme-connect.de Similarly, reactions with various amines, including primary and secondary amines, lead to the formation of the corresponding amino-substituted derivatives. researchgate.netresearchgate.net The reaction conditions, such as the solvent and temperature, can influence the outcome of these substitution reactions. thieme-connect.de For instance, heating 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with alkylamines in butanol has been used to synthesize 3-amino derivatives. researchgate.net
The following table provides examples of SNAr reactions with nitrogen nucleophiles:
| Substrate | Nucleophile | Product | Reference |
| 3-Chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | Hydrazine | 3-Hydrazino-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | thieme-connect.de |
| 3-Chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | Alkylamines | 3-Alkylamino-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones | researchgate.net |
| 2-Aryl-5,8-dichloropyrimido[4,5-d]pyridazine | Amines | 2-Aryl-5,8-bis(amino)pyrimido[4,5-d]pyridazines | researchgate.net |
Oxygen-based nucleophiles can also displace the chlorine atom in chloropyrimidopyridazines. The treatment of 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with formic acid yields the corresponding 3-hydroxy-substituted product. thieme-connect.de Alkoxides, being more reactive nucleophiles, have also been employed, although this can sometimes lead to a lack of regioselectivity. vdoc.pub For example, reacting 2-aryl-5,8-dichloropyrimido[4,5-d]pyridazine with sodium methoxide (B1231860) results in the formation of the 5,8-disubstituted compound. researchgate.net
Cross-Coupling Reactions at the Halogenated Position (e.g., Sonogashira Coupling)
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. scielo.org.zalibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org
In the context of pyrimidopyridazines, the Sonogashira coupling of 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with terminal alkynes has been utilized to afford the corresponding 3-(alkyn-1-yl) derivatives. researchgate.net These products can then undergo further transformations, such as oxidative amination, to generate more complex heterocyclic systems. researchgate.net
The general scheme for a Sonogashira coupling reaction is as follows:
Aryl/Vinyl Halide + Terminal Alkyne --(Pd catalyst, Cu co-catalyst, Base)--> Coupled Product
While traditionally carried out under anhydrous and anaerobic conditions, newer procedures have been developed that are less stringent. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions can significantly impact the efficiency and outcome of the coupling reaction. scielo.org.zalibretexts.org
Intramolecular Cyclization Reactions of Derived Intermediates
Intramolecular cyclization is a key strategy for constructing the pyrimido[4,5-c]pyridazine ring system. This approach typically involves the formation of a precursor molecule containing all the necessary atoms for the final bicyclic structure, which then undergoes a ring-closing reaction.
One notable example involves the synthesis of pyrimido[4',5':4,5]thieno[2,3-c]pyridazine derivatives. The process starts with the creation of an iminophosphorane from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate. This intermediate then undergoes an aza-Wittig reaction with isocyanates, followed by heterocyclization upon the addition of amines. This one-pot reaction sequence affords the desired functionalized pyrimido[4',5':4,5]thieno[2,3-c]pyridazines in moderate to good yields (60-90%). clockss.org The reaction pathway is confirmed by the isolation and characterization of guanidine-type intermediates, which are formed by the addition of amines to the carbodiimides generated in the aza-Wittig reaction. clockss.org These intermediates subsequently undergo intramolecular heterocyclization in the presence of anhydrous potassium carbonate to yield the final fused pyrimidine products in very good yields (85-95%). clockss.org
Another approach utilizes microwave-assisted intramolecular cyclization. For instance, N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes can be cyclized to form pyrimido[4,5-b]quinolines, which are analogs of 5-deazaflavins. researchgate.netmdpi.com This reaction is often carried out in acetic acid and proceeds with the hydrolysis of both the chloro and amino groups. researchgate.netmdpi.com This method is valued for its operational simplicity and suitability for high-speed synthesis on a small scale. researchgate.net
The synthesis of various fused pyrimidine systems, such as pyrimido[4,5-b]quinolines, can also be achieved through the intramolecular cyclization of appropriately substituted precursors. For example, heating 2-(((dimethylamino)methylene)amino)quinoline-3-carboxylate with a suitable amine leads to the formation of N-3 substituted pyrimido[4,5-b]quinoline-4-ones. nih.gov Similarly, the Michael addition of amines to an enone, followed by intramolecular cyclization, is a plausible mechanism for the formation of 5-aryl-pyrimido[4,5-b]quinolinediones. nih.govrsc.org
| Starting Material | Reagents | Product | Yield (%) | Ref |
| Ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate | 1. PPh3, NEt3, C2Cl62. ArNCO3. R2NH | Substituted pyrimido[4',5':4,5]thieno[2,3-c]pyridazines | 60-90 | clockss.org |
| Guanidine-type intermediates | K2CO3, acetone | Fused pyrimidines | 85-95 | clockss.org |
| N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes | Acetic acid, Microwave | Pyrimido[4,5-b]quinolines (5-deazaflavin analogs) | Not Reported | researchgate.netmdpi.com |
| 2-(((dimethylamino)methylene)amino)quinoline-3-carboxylate | Amine | N-3 substituted pyrimido[4,5-b]quinoline-4-ones | Not Reported | nih.govrsc.org |
| 6-(Arylamino)-uracil | Formic Acid/Acetic Anhydride | 2,4-Dioxopyrimido[4,5-b]quinolines | Good to Excellent | rsc.org |
Oxidative Amination Reactions
Oxidative amination represents another powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, including structures related to pyrimido[4,5-c]pyridazine. This method involves the formation of a carbon-nitrogen bond through an oxidation process.
A notable application of this methodology is the synthesis of 6,8-dimethylpyrrolo[3'',2'':3,4]pyrimido[4,5-c]pyridazine-7,9(6H,8H)-diones. This is achieved through the oxidative amination of 3-(alkyn-1-yl) derivatives of 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with primary alkylamines. researchgate.net This reaction is accompanied by heterocyclization to form the final tricyclic system. researchgate.net
Furthermore, the oxidative alkylamination of azinones, such as 6,8-dimethyl-2-R-pyrimido[4,5-c]pyridazin-3,5,7(2H,6H,8H)-triones, using reagents like alkylamine/AgPy2MnO4 or alkylamine/KMnO4, has been shown to produce their corresponding 4-alkylamino derivatives in good yields. researchgate.net
While direct oxidative amination to form the this compound core is not explicitly detailed in the provided context, the synthesis of related fused nitrogen heterocycles through this method highlights its potential. For example, copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds is an efficient method for synthesizing imidazo[1,5-a]pyridines, using air as the sole oxidant. rsc.orgbeilstein-journals.org This approach is atom-economical and sustainable. beilstein-journals.org Similarly, iodine-catalyzed intramolecular oxidative amination of the C(sp3)–H bond provides access to various nitrogen-containing fused rings. nih.gov
The development of oxidative amination processes for the synthesis of pyridones from cyclopentenones further illustrates the versatility of this reaction type. researchgate.netchemrxiv.org This one-pot reaction involves in-situ silyl (B83357) enol ether formation, followed by nitrogen atom insertion and aromatization, and is characterized by its mild conditions and broad functional group tolerance. researchgate.netchemrxiv.org
| Precursor | Reagents/Catalyst | Product | Yield (%) | Ref |
| 3-(Alkyn-1-yl)-3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | Primary alkylamines | 6,8-Dimethylpyrrolo[3'',2'':3,4]pyrimido[4,5-c]pyridazine-7,9(6H,8H)-diones | Not Reported | researchgate.net |
| 6,8-Dimethyl-2-R-pyrimido[4,5-c]pyridazin-3,5,7(2H,6H,8H)-triones | Alkylamine/AgPy2MnO4 or Alkylamine/KMnO4 | 4-Alkylamino derivatives | Good | researchgate.net |
| 2-Aminopyridines and β-keto esters | Copper catalyst, Air | Imidazo[1,5-a]pyridines | Not Reported | rsc.orgbeilstein-journals.org |
| 1-Phenyl-3-(pyridin-2-ylamino)propan-1-one | I2, TBHP | 3-Acylimidazo[1,2-a]pyridines | Good | nih.gov |
| Cyclopentenones | Silylating agent, Nitrogen source, Oxidant | Pyridones | Not Reported | researchgate.netchemrxiv.org |
Chemical Reactivity and Transformation Mechanisms of Pyrimido 4,5 C Pyridazine Derivatives
Reactivity of the Chloropyrimidine Moiety
The reactivity of the pyrimido[4,5-c]pyridazine (B13102040) system is significantly influenced by the presence of both a pyrimidine (B1678525) and a pyridazine (B1198779) ring. The chloro substituent on the pyrimidine portion of the molecule is a key site for chemical modification.
Electrophilic and Nucleophilic Character of the Core
The pyrimido[4,5-c]pyridazine nucleus is inherently electron-deficient due to the presence of four nitrogen atoms. This deficiency makes the carbon atoms of the ring system electrophilic and susceptible to attack by nucleophiles. The chlorine atom at the 5-position acts as a good leaving group, making this carbon a prime site for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com
Research has shown that chloro-substituted pyrimido[4,5-c]pyridazines readily react with various nucleophiles. For instance, 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione undergoes substitution with oxygen (from formic acid) and nitrogen (from hydrazine) nucleophiles. thieme-connect.deresearchgate.net Similarly, reactions with carbon-nucleophiles such as malonodinitrile and cyanoacetic ester proceed via nucleophilic substitution of the chlorine atom. researchgate.net The electrophilic character is not limited to the chlorinated carbon; studies on related pyridazinouracils have shown that nucleophilic addition can also occur at other positions on the ring, such as the C4 position, when strong nucleophiles like Grignard reagents or butyllithium (B86547) are used. researchgate.net
The high electrophilicity of the core is further demonstrated in related systems like 4,5-dicyanopyridazine (DCP), where a cyano group can act as a leaving group in SNAr2 processes with pyrrole (B145914) and indole (B1671886) nucleophiles. mdpi.com This highlights the strong electron-withdrawing nature of the diazine rings which activates the scaffold towards nucleophilic attack. While the primary reactivity is electrophilic, the nitrogen atoms with lone pairs can exhibit nucleophilic character, particularly in reactions like N-alkylation or in coordinating to metal catalysts.
Functional Group Interconversions on the Pyrimidopyridazine Scaffold
A variety of functional groups can be introduced and interconverted on the pyrimido[4,5-c]pyridazine scaffold, allowing for the synthesis of a diverse range of derivatives. The reactive nature of the chloro-substituent is a common starting point for these transformations.
Nucleophilic substitution of the chlorine atom is a primary method for introducing new functionalities. As shown in the table below, this includes displacement by amines, hydrazine (B178648), and hydroxide (B78521) (from formic acid). thieme-connect.denih.gov Beyond simple substitution, other functional groups on the ring can be manipulated. For instance, ester groups can be hydrolyzed to the corresponding carboxylic acids using bases like sodium hydroxide. nih.gov The synthesis of derivatives often involves the cyclization of precursors; for example, reacting 2-amino-6-chloropyrimidin-4(3H)-one with various keto-esters can lead to the formation of the fused pyridazine ring with different side chains. nih.gov These reactions provide access to compounds with carboxylic acid or ester functionalities, which can be further modified. nih.gov
The following table summarizes selected functional group interconversion reactions on pyrimido[4,5-c]pyridazine and related derivatives.
| Starting Compound Type | Reagents and Conditions | Product Functional Group | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chloropyrimido[4,5-c]pyridazine-dione | HCO2H, 120 °C, 1 h | 3-Hydroxy | 91 | thieme-connect.de |
| 3-Chloropyrimido[4,5-c]pyridazine-dione | H2NNH2, BuOH, 120-130 °C, 2 h | 3-Hydrazino | 80 | thieme-connect.de |
| Pyrimido[4,5-c]pyridazine ethyl ester | 1. 1 N NaOH, rt, overnight; 2. HCl | Carboxylic acid | 61 | nih.gov |
| 7-Amino-1-methyl-4,5-dioxo...pyridazine-3-carboxylate (ester) | 4N NaOH, reflux, overnight | Carboxylic acid | 47 | nih.gov |
| Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | Substituted benzylamines, DIPEA, NMP, 100 °C, 2 h | 5-Benzylamino | 42-92 (overall for 2 steps) | nih.gov |
Mechanistic Insights into Derivatization Pathways
Understanding the mechanisms of derivatization is key to predicting reaction outcomes and designing synthetic routes. For nucleophilic substitution on the pyrimidine ring of the pyrimido[4,5-c]pyridazine system, a particularly important mechanism is the Addition of the Nucleophile, Ring Opening, and Ring Closure (SN(ANRORC)) pathway. wikipedia.org This mechanism is distinct from a direct SNAr pathway and is often observed in the reaction of metal amides with halogenated pyrimidines. wikipedia.orgwur.nl The process involves the initial addition of the nucleophile to an electrophilic carbon, followed by the cleavage (opening) of the pyrimidine ring to form an open-chain intermediate. Subsequent rotation and ring closure, with the expulsion of the leaving group, leads to the final substituted product. wikipedia.orgnih.gov Isotope labeling studies have provided definitive evidence for this pathway by showing that a ring nitrogen can be displaced to an exocyclic position during the reaction. wikipedia.org
In addition to the SN(ANRORC) mechanism, standard SNAr pathways are also prevalent, especially with less basic nucleophiles. mdpi.com The derivatization of the pyrimido[4,5-c]pyridazine scaffold can also be achieved through multi-component reactions where the ring system is constructed in a regiospecific manner. A proposed mechanism for one such synthesis involves an initial Knoevenagel condensation between an arylglyoxal and a barbituric acid derivative, followed by reaction with hydrazine and subsequent intramolecular cyclization to yield the final 3-aryl-substituted pyrimido[4,5-c]pyridazine. tubitak.gov.tr
The aza-Wittig reaction represents another powerful tool for the synthesis and derivatization of nitrogen-containing heterocycles. wikipedia.org This reaction involves the formation of an iminophosphorane (an aza-ylide) from an azide (B81097) and a phosphine, which then reacts with a carbonyl group. chem-station.comyoutube.com Intramolecular versions of this reaction are particularly useful for constructing N-heterocyclic compounds, including fused systems related to pyrimido[4,5-c]pyridazine. wikipedia.orgresearchgate.netbeilstein-journals.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. youtube.com
The following table details some of the key mechanistic pathways involved in the synthesis and derivatization of pyrimido[4,5-c]pyridazines.
| Mechanism | Description | Key Intermediates | Applicable Reactions | Reference |
|---|---|---|---|---|
| SN(ANRORC) | Addition of Nucleophile, Ring Opening, Ring Closure. A pathway for nucleophilic substitution on pyrimidine rings. | Open-chain nitrile intermediate | Amination of halopyrimidines with strong bases like sodium amide. | wikipedia.orgwur.nl |
| SNAr | Nucleophilic Aromatic Substitution. A two-step addition-elimination process. | Meisenheimer complex (σ-adduct) | Substitution of chloro group with various nucleophiles (amines, alkoxides). | mdpi.comnih.gov |
| Aza-Wittig Reaction | Reaction of an iminophosphorane with a carbonyl group, often used for intramolecular cyclization to form N-heterocycles. | Iminophosphorane, Oxazaphosphetane-like intermediate | Synthesis of fused pyrimidine systems from precursors with azide and carbonyl functionalities. | wikipedia.orgresearchgate.net |
| Condensation/Cyclization | Multi-step process involving initial condensation (e.g., Knoevenagel) followed by intramolecular cyclization. | Hydrazone intermediate | One-pot, three-component synthesis of substituted pyrimido[4,5-c]pyridazines. | tubitak.gov.tr |
Structure Activity Relationship Sar Studies of 5 Chloropyrimido 4,5 C Pyridazine Analogs in Vitro
Elucidating Molecular Determinants of Biological Activity
The biological effects of pyrimido[4,5-c]pyridazine (B13102040) derivatives are intricately linked to their molecular architecture. Modifications to substituents and the core heterocyclic structure have been shown to profoundly impact their bioactivity.
The introduction of various substituents onto the pyrimido[4,5-c]pyridazine scaffold is a key strategy for modulating biological activity. The chlorine atom, in particular, plays a significant role. The presence of a chlorine atom can substantially improve the intrinsic biological activity of a molecule by altering its lipophilicity, steric, and electronic properties. sci-hub.se This can lead to higher local concentrations near a biological target or create more favorable interactions within the binding pocket of a protein. sci-hub.se
In a series of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indoles (an isomeric core), the 5-chloro group was found to be detrimental to cell-based EGFR inhibition but was a key feature in potent VEGFR-2 kinase inhibitors. nih.gov Further investigation into this series revealed that the nature of the substituent at the N4-position was critical. nih.gov For instance, an analog with a 4-chlorophenyl group (Compound 5 in the study) was the most active against VEGFR-2, proving equipotent to a standard inhibitor. nih.gov The inclusion of a 4'-isopropyl group was used to probe for bulk tolerance in the receptor tyrosine kinase (RTK) active site. nih.gov
In studies of pyrimido[4,5-c]quinoline (B14755456) derivatives, analogs of the CSNK2A inhibitor SGC-CK2-2, a variety of substituents on a 5-benzylamino group were explored. nih.govmdpi.com It was found that both electron-withdrawing groups (like chloro) and electron-donating groups on the benzyl (B1604629) ring, as well as non-aromatic groups like cyclohexylmethyl, could maintain potent CSNK2A activity. nih.gov However, α-methyl substitution on the benzyl group led to a tenfold decrease in potency. nih.gov This highlights the sensitivity of the target protein to steric changes at specific positions.
| Core Scaffold | Substituent & Position | Effect on Bioactivity | Target/Assay | Source |
|---|---|---|---|---|
| Pyrimido[4,5-b]indole | 5-Chloro | Detrimental to EGFR inhibition but key for VEGFR-2 inhibition. | EGFR / VEGFR-2 Kinase | nih.gov |
| Pyrimido[4,5-b]indole | N4-(4-chlorophenyl) | Most potent activity in the series. | VEGFR-2 Kinase | nih.gov |
| Pyrimido[4,5-c]quinoline | 5-benzylamino with e-withdrawing or e-donating groups | Maintained CSNK2A activity. | CSNK2A Kinase | nih.gov |
| Pyrimido[4,5-c]quinoline | α-methyl on 5-benzylamino | 10-fold reduction in potency. | CSNK2A Kinase | nih.gov |
| Pyrimido[4,5-d]pyrimidine-trione | Nitrogen substitution at position 4 of aryl ring | Essential for anticancer potency. | Anticancer (MCF-7, HeLa, A-549) | nih.gov |
Altering the core heterocyclic framework by fusing additional rings is a powerful method to explore new chemical space and modulate biological activity. Annulation of a pyrimidine (B1678525) ring to other systems can create novel scaffolds with distinct pharmacological profiles. clockss.org
Several modifications to the pyrimido-pyridazine core have been investigated:
Pyrimido[4,5-b]indoles: Fusing an indole (B1671886) ring to the pyrimidine portion creates a scaffold that has yielded potent inhibitors of the VEGFR-2 tyrosine kinase. nih.gov
Pyrimido[4,5-c]quinolines: The fusion of a quinoline (B57606) ring results in 5-aza-analogs of silmitasertib, which are inhibitors of Casein Kinase 2 (CSNK2A) with improved kinase selectivity. nih.govmdpi.com These compounds have also been investigated as inhibitors of other tyrosine kinases like pp60c-src. rsc.org
Pyrimido[4,5':4,5]thieno[2,3-c]pyridazines: The annulation of a thiophene (B33073) ring provides a novel synthetic route to new functionalized tricyclic systems. clockss.org
Pyrimido[4',5':4,5]selenolo(2,3-b)quinolines: The incorporation of a selenium-containing selenolo ring has produced compounds that act as DNA intercalators and induce apoptosis in leukemic cells. researchgate.net
Pyrimido[4,5-c]azepines and Pyrimido[4,5-c]oxepines: Expansion of the six-membered pyridazine (B1198779) ring to a seven-membered azepine or oxepine ring has been achieved via ring-closing metathesis, creating novel scaffolds for development as γ-secretase modulators. scribd.com
| Modified Scaffold | Fused/Modified Ring | Resulting Biological Activity/Target | Source |
|---|---|---|---|
| Pyrimido[4,5-b]indole | Indole | VEGFR-2 Inhibition | nih.gov |
| Pyrimido[4,5-c]quinoline | Quinoline | CSNK2A, pp60c-src Inhibition | nih.govrsc.org |
| Pyrimido[4,5':4,5]thieno[2,3-c]pyridazine | Thiophene | Novel functionalized tricyclic system | clockss.org |
| Pyrimido[4',5':4,5]selenolo(2,3-b)quinoline | Selenophene | Apoptosis Induction | researchgate.net |
| Pyrimido[4,5-c]azepine / oxepine | Azepine / Oxepine | γ-Secretase Modulation | scribd.com |
SAR Analysis for Specific Biological Targets (In Vitro)
SAR studies are most powerful when linked to specific biological endpoints. For pyrimido[4,5-c]pyridazine analogs, a significant body of research has focused on their potential as anticancer agents by targeting key cellular processes and signaling pathways.
The in vitro anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines. A series of novel 4-chloropyridazinoxyphenyl hybrids were assessed for their growth inhibition percentage against eleven cancer cell lines. nih.gov The study found that the anticancer activities followed the order of 4-chloropyridazinoxyphenyl-aromatic ketones > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-ones > 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione. nih.gov
Similarly, a series of tetrahydro-pyrimido[4,5-d]pyrimidine-triones were evaluated against MCF-7 (breast), HeLa (cervical), and A-549 (lung) cancer cell lines. nih.gov The compounds displayed moderate anticancer activities, with the most potent agent being compound 65f in that study. nih.gov A key SAR finding was that nitrogen substitution at the 4-position of the aryl ring is essential for achieving potency. nih.gov These compounds were inactive against the non-cancerous MCF-10A cell line, suggesting some level of selectivity for cancer cells. nih.gov Other pyrimido[4,5-b]quinoline derivatives have also been screened against the MCF-7 cell line. iaea.org
| Compound Series | Tested Cancer Cell Lines | Key SAR Finding / Result | Source |
|---|---|---|---|
| 4-Chloropyridazinoxyphenyl hybrids | HNO97, FaDu, MDA-MB-468, and others | Activity order: Aromatic ketones > Benzyloxyphenylethan-1-ones > Thiazolidine-2,4-dione. | nih.gov |
| Tetrahydro-pyrimido[4,5-d]pyrimidine-triones | MCF-7, HeLa, A-549 | Moderate activity; substitution at 4-position of aryl ring is essential for potency. Inactive against normal MCF-10A cells. | nih.gov |
| Pyrimido[4,5-b]quinoline derivatives | MCF-7 | Screened for in vitro anticancer activity. | iaea.org |
A primary mechanism by which many chemotherapeutics exert their effect is by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest, which prevents cancer cell proliferation. A molecular hybridization strategy was used to combine a 4-chloropyridazinoxyphenyl scaffold with chalcones and thiazolidine-2,4-dione to create novel compounds designed as apoptosis inducers. nih.gov
More specifically, a novel DNA intercalating compound, butylamino-pyrimido[4',5':4,5]selenolo(2,3-b)quinoline (BPSQ), was found to induce concentration- and time-dependent cytotoxicity in leukemic cells. researchgate.net Cell cycle analysis demonstrated that BPSQ caused the cells to arrest in the S phase of the cell cycle, ultimately leading to apoptosis. researchgate.net For context, the widely used chemotherapeutic agent 5-fluorouracil (B62378) is known to inhibit cell proliferation by arresting cells in the G1 phase and inducing apoptosis. nih.gov
Receptor tyrosine kinases (RTKs) are a major class of drug targets in oncology, as their dysregulation can drive tumor growth and angiogenesis. nih.gov Several pyrimido[4,5-c]pyridazine analogs and their isomers have been developed as tyrosine kinase inhibitors.
VEGFR-2 Inhibitors: A series of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indoles were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov The 4-chlorophenyl substituted compound 5 was the most active in the series, showing potency equivalent to a standard inhibitor and greater potency than sunitinib (B231) in the VEGFR-2 kinase inhibition assay. nih.gov
Multi-Kinase Inhibitors: Pyrimido[4,5-d]pyrimidine derivatives have been evaluated as tyrosine kinase inhibitors against KDR (VEGFR-2), FGFR (Fibroblast Growth Factor Receptor), and PDGFR (Platelet-Derived Growth Factor Receptor). rsc.org
CSNK2A and Src-family Kinase Inhibitors: Pyrimido[4,5-c]quinoline derivatives have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A) and the tyrosine-specific kinase activity of pp60c-src. nih.govmdpi.comrsc.org
| Scaffold | Target Kinase(s) | Key Finding | Source |
|---|---|---|---|
| 5-Chloro-pyrimido[4,5-b]indole | VEGFR-2 | 4-Chlorophenyl substituent conferred potency equivalent to standard and greater than sunitinib. | nih.gov |
| Pyrimido[4,5-d]pyrimidine | KDR, FGFR, PDGFR | Evaluated as effective tyrosine kinase inhibitors. | rsc.org |
| Pyrimido[4,5-c]quinoline | CSNK2A | Identified as potent and selective inhibitors. | nih.govmdpi.com |
| Pyrimido[4,5-b]quinoline | pp60c-src | Identified as potent and selective inhibitors. | rsc.org |
| Pyrimido[4,5-C]pyridazin-5(1H)-one | AKT1 | Derivatives explored as inhibitors. |
Antitumorigenic Potency and Cell Line Specificity
Modulation of Cell Growth Factors (e.g., EGFR-TK, VEGFR-2)
The pyrimido[4,5-c]pyridazine core is a key structural motif in the design of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of cancer cell growth and angiogenesis.
A series of pyridazinone-based diarylurea derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. Notably, compound 17a emerged as a potent inhibitor in this series. nih.gov Further studies on related quinazoline (B50416) scaffolds, which share the pyrimidine ring, have provided deeper insights into the SAR for EGFR and VEGFR-2 inhibition. For instance, in 4-anilino-quinazoline derivatives, the substitution on the aniline (B41778) ring is critical. Small hydrophobic groups like chlorine (-Cl) or a methyl group (-CH₃) in the meta or para positions of the terminal benzene (B151609) ring enhanced inhibitory activity against both EGFR and VEGFR-2, whereas ortho-substitution was detrimental. mdpi.com
The nature of the linker between the core and other moieties also plays a significant role. Replacing a piperazine (B1678402) linker with morpholine (B109124) or piperidine (B6355638) in certain quinazoline series resulted in less potent EGFR inhibitors. mdpi.com Conversely, the introduction of a 3-nitro-1,2,4-triazole (B13798) group at the C-7 position of the quinazoline core, connected by a longer chain linker, was found to be favorable for dual EGFR and VEGFR-2 inhibition. mdpi.com While these findings are on related heterocyclic systems, they provide valuable guidance for the rational design of pyrimido[4,5-c]pyridazine-based analogs as potent cell growth factor modulators.
Table 1: VEGFR-2 Inhibition by Pyridazinone Analogs This table is interactive. You can sort and filter the data.
| Compound | Target | Activity |
|---|---|---|
| A series of pyridazinone-based congeners | VEGFR-2 | IC₅₀ values = 60.70–1800 nM nih.gov |
| 17a | VEGFR-2 | Best inhibitory activity in its series nih.gov |
Antimicrobial Efficacy (Antibacterial and Antifungal)
Derivatives of the pyridazinone scaffold have demonstrated promising antimicrobial properties. The aromaticity of the pyridazinone ring appears to be a key factor for both antibacterial and antifungal activities. nih.gov
In a study of novel pyridazinone-based derivatives, compound 10h , featuring a bromo substitution at the 3-position of a benzoyl urea (B33335) moiety, showed potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov On the other hand, phenyl thiourea-containing analogs exhibited better antifungal activity. Compound 8g , with a chloro substitution at the 3-position, was particularly effective against Candida albicans, also with an MIC of 16 μg/mL. nih.gov
The fusion of a pyrimidine ring to other heterocyclic systems is a known strategy to enhance pharmacological activity. eurjchem.com For example, various fused pyridine (B92270) derivatives have shown significant activity against a range of bacterial and fungal strains, including Bacillus subtilis, S. aureus, Escherichia coli, and Aspergillus niger. mdpi.com This suggests that the pyrimido[4,5-c]pyridazine framework is a promising template for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of Pyridazinone Derivatives This table is interactive. You can sort and filter the data.
| Compound | Moiety | Organism | Activity (MIC) |
|---|---|---|---|
| 10h | 3-bromo-benzoyl urea | Staphylococcus aureus | 16 μg/mL nih.gov |
| 8g | 3-chloro-phenyl thiourea (B124793) | Candida albicans | 16 μg/mL nih.gov |
Antiviral Activities and Target Engagement (e.g., CSNK2A Inhibition)
A significant area of investigation for pyrimido[4,5-c]pyridazine-related structures is their potential as antiviral agents, particularly through the inhibition of Casein Kinase 2 (CSNK2A). CSNK2 is a protein kinase that is exploited by numerous viruses for their replication.
A series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives, close analogs of the target scaffold, were synthesized and evaluated as CSNK2A inhibitors. nih.govbiorxiv.org The goal was to improve upon the cellular potency and antiviral activity of a known CSNK2A chemical probe, SGC-CK2-2. nih.govbiorxiv.org
SAR studies revealed that substituents on the 5-benzyl ring significantly influenced activity. Analogs with either electron-withdrawing (e.g., 4c , 4g ) or electron-donating (4f ) groups maintained CSNK2A activity. nih.govbiorxiv.org The introduction of non-aromatic groups, such as cyclohexylmethyl (4t ), also preserved potent inhibition. nih.govbiorxiv.org However, replacing the phenyl ring with a pyridine ring led to a significant drop in cellular potency, indicating that the heterocycle was not well-tolerated in the enzyme's binding pocket. nih.gov
Analogs demonstrating the highest potency against CSNK2A also showed good activity in inhibiting the replication of Mouse Hepatitis Virus (MHV), a type of coronavirus. nih.govbiorxiv.org This confirms that CSNK2A is a viable target for antiviral intervention and that the pyrimido[4,5-c]pyridazine scaffold is a promising starting point for developing such inhibitors.
Table 3: CSNK2A Inhibition and Antiviral Activity of Pyrimido[4,5-c]quinoline Analogs This table is interactive. You can sort and filter the data.
| Compound | Key Feature | CSNK2A Inhibition (IC₅₀) | Antiviral Activity (MHV IC₅₀) |
|---|---|---|---|
| SGC-CK2-2 | Parent Compound | < 0.2 µM | 10–20 µM nih.gov |
| 4c , 4g | Electron-withdrawing group | Maintained activity nih.govbiorxiv.org | - |
| 4f | Electron-donating group | Maintained activity nih.govbiorxiv.org | - |
| 4t | Cyclohexylmethyl group | Maintained activity nih.govbiorxiv.org | - |
| 4o , 4p | Pyridyl group | Greatly reduced cellular potency nih.gov | - |
| 4x | 1-adamantyl group | - | No inhibition of viral replication nih.gov |
Monoamine Oxidase (MAO) Inhibition
The pyrimido[4,5-c]pyridazine structure has been identified as a scaffold for the development of Monoamine Oxidase (MAO) inhibitors. researchgate.net MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders like Parkinson's disease. mdpi.com
Studies on pyridazinobenzylpiperidine derivatives, which contain the pyridazinone core, have shown that most of these compounds exhibit a preference for inhibiting MAO-B over MAO-A. mdpi.com Compound S5 , with a 3-chloro substituent, was the most potent MAO-B inhibitor, with an IC₅₀ value of 0.203 μM. mdpi.com Its selectivity for MAO-B over MAO-A was approximately 19-fold. mdpi.com The second most potent compound was S16 (IC₅₀ = 0.979 μM). mdpi.com
The SAR for this series indicated that the nature and position of the substituent on the phenyl ring were critical. For MAO-B inhibition, the potency order for substituents at the 3-position was -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br. mdpi.com In contrast, MAO-A inhibition was generally weak across the series, with compound S15 being the most active with an IC₅₀ of 3.691 μM. mdpi.com
Table 4: MAO Inhibition by Pyridazinobenzylpiperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target | Activity (IC₅₀) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|
| S5 | MAO-B | 0.203 μM mdpi.com | 19.04 mdpi.com |
| S5 | MAO-A | 3.857 μM mdpi.com | - |
| S16 | MAO-B | 0.979 μM mdpi.com | - |
| S15 | MAO-A | 3.691 μM mdpi.com | - |
Anti-inflammatory Effects
The pyridazinone scaffold is a well-established template for creating novel anti-inflammatory agents. mdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase 2 (COX2). mdpi.com
In a carrageenin-induced rat paw edema model, several pyridazinone derivatives demonstrated anti-inflammatory activity comparable to that of acetylsalicylic acid (ASA). nih.gov For instance, the dehydrogenation of a 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone derivative to form 5H-indeno[1,2-c]pyridazine resulted in a compound that retained this anti-inflammatory profile. nih.gov Further modifications, such as the oxidation of a methylene (B1212753) group at the C-5 position to a ketone, also maintained activity comparable to ASA. nih.gov
A large-scale screening of 177 pyridazinone-like compounds identified 48 that inhibited LPS-induced NF-κB activity in human cells, a key pathway in inflammation. mdpi.com This highlights the broad potential of this chemical class, including the pyrimido[4,5-c]pyridazine core, for the development of new treatments for inflammatory conditions. mdpi.comnih.gov
Conformational Analysis and its Correlation with In Vitro Potency
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule fits into the binding site of its protein target. Conformational analysis of the previously mentioned pyrimido[4,5-c]quinoline-based CSNK2A inhibitors revealed a strong correlation between molecular conformation and in vitro potency. nih.govbiorxiv.org
Analogs that exhibited the most potent inhibition of CSNK2A, such as 4t (cyclohexylmethyl), 4ac , and 4af (indene-based), were found to have smaller differences between their calculated low-energy ground state conformation and their predicted binding pose within the CSNK2A active site. nih.govbiorxiv.org This suggests that these molecules require minimal conformational change to adopt the optimal orientation for binding, which is energetically favorable.
Conversely, analogs with reduced activity, such as 4ad , 4ae , and 4ai , required more significant conformational adjustments from their ground state to fit into the protein's binding pocket. nih.govbiorxiv.org This energetic penalty associated with adopting the binding conformation likely contributes to their lower inhibitory potency. These findings underscore the importance of considering conformational pre-organization in the design of potent enzyme inhibitors based on the pyrimido[4,5-c]pyridazine scaffold.
Computational and Theoretical Investigations of 5 Chloropyrimido 4,5 C Pyridazine
Quantum Chemical Characterization
Quantum chemical methods are fundamental in characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can elucidate the electronic structure, reactivity, and stability of compounds like 5-Chloropyrimido[4,5-c]pyridazine.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine key electronic properties. While specific DFT studies on this compound are not widely published, analysis of closely related chlorinated pyridazine (B1198779) derivatives provides a model for understanding its characteristics.
For instance, studies on compounds like 4,5-dichloropyridazin-3-(2H)-one reveal important reactivity descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also used to visualize the electronic distribution and predict sites for electrophilic and nucleophilic attack. In a related pyridazine compound, the most negative regions, indicating sites prone to electrophilic attack, were found to be located on oxygen and nitrogen atoms. researchgate.net Global reactivity descriptors, calculated from HOMO and LUMO energies, further quantify the molecule's chemical behavior. researchgate.net
Table 1: Representative Reactivity Descriptors for a Chlorinated Pyridazine Analog Data based on a related compound, 4,5-dichloropyridazin-3-(2H)-one, calculated at the B3LYP/6-31G(d,p) level of theory.
| Descriptor | Definition | Value (a.u.) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.273 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.098 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.175 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.185 |
| Hardness (η) | (ELUMO - EHOMO)/2 | 0.087 |
| Softness (S) | 1 / (2η) | 5.747 |
Conformation and Tautomeric Analysis
The pyrimido[4,5-c]pyridazine (B13102040) ring system can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. This is particularly relevant for derivatives with hydroxyl or amino substituents, which can undergo keto-enol or imine-enamine tautomerization.
Studies on related heterocyclic systems, such as 1,4-dihydroxypyridazino[4,5-d]pyridazine, have investigated their tautomeric behavior using spectroscopic methods and chemical reactions. rsc.org Similarly, research on 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones has shown that these compounds predominantly exist in the lactam form rather than the lactim tautomer in solution. The presence of different tautomers can significantly affect a molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets. nih.gov
For this compound itself, which lacks labile protons on the core ring system, tautomerism is not a primary consideration unless substituents are introduced. Its conformation is largely planar due to the aromatic nature of the fused heterocyclic rings.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target.
Predicting Binding Affinities and Modes
Computational docking simulations can predict the binding affinity and the specific interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and salt bridges.
In a structure-based design study, a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were designed and docked into the active site of Dihydropteroate (B1496061) Synthase (DHPS), an enzyme crucial for bacterial folate synthesis. nih.govresearchgate.netnih.gov The simulations revealed that the pyrimidine (B1678525) portion of the molecule engages the pterin (B48896) binding pocket, forming key hydrogen bond interactions with conserved amino acid residues like Asp184 and Asn120. nih.gov The pyridazine part of the scaffold interacts with other residues, and modifications to its substituents were explored to optimize these interactions and improve binding affinity. nih.govnih.gov
Table 2: Key Predicted Interactions for a Pyrimido[4,5-c]pyridazine Derivative with DHPS
| Interacting Ligand Atom/Group | Interacting Protein Residue | Type of Interaction |
| Pyrimidine Ring Nitrogen | Asn120 | Hydrogen Bond |
| Pyrimidine Ring Amino Group | Asp184 | Hydrogen Bond |
| Pyridazine Carbonyl Group | Lys220 | Hydrogen Bond |
| Carboxylate Side Chain | Arg254 | Salt Bridge |
Identification of Potential Molecular Targets
Molecular docking studies are instrumental in identifying potential protein targets for a given compound or scaffold. By screening a compound against various protein structures, researchers can generate hypotheses about its mechanism of action.
For the pyrimido[4,5-c]pyridazine core, a significant potential molecular target is Dihydropteroate Synthase (DHPS), suggesting its utility in developing novel antibacterial agents. nih.govresearchgate.netnih.gov The structural similarity of this scaffold to the natural pterin substrate of DHPS makes it an attractive starting point for inhibitor design. nih.govnih.gov
Furthermore, studies on related pyridazine and fused pyrimidine systems have identified other potential targets. For example, various pyridazine derivatives have been investigated as kinase inhibitors, targeting enzymes like lck kinase, c-Met, and Pim-1, which are often implicated in cancer. clockss.orgrsc.org This suggests that the this compound scaffold could also be explored for its potential as a kinase inhibitor.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico tools are widely used in the early stages of drug discovery to predict these properties and assess a compound's "drug-likeness."
The drug-likeness of a molecule is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular properties that influence oral bioavailability. nih.gov These rules assess parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
While a specific ADMET profile for this compound is not available, we can assess the drug-likeness of its parent scaffold, pyrimido[4,5-c]pyridazine, using computed properties from public databases. nih.gov
Table 3: Drug-Likeness Assessment of the Parent Pyrimido[4,5-c]pyridazine Scaffold Based on Lipinski's Rule of Five and computed properties from PubChem. nih.gov
| Property | Value | Lipinski's Rule (for oral bioavailability) | Compliance |
| Molecular Weight | 132.12 g/mol | ≤ 500 | Yes |
| Lipophilicity (XLogP3-AA) | -0.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Overall Compliance | 0 Violations | Good |
Other important ADME properties predicted by computational models include aqueous solubility, intestinal absorption (often modeled by Caco-2 cell permeability), plasma protein binding, and metabolism by cytochrome P450 enzymes. These predictive models help prioritize compounds for synthesis and experimental testing, saving time and resources in the drug development pipeline. nih.gov
Structure-Based Drug Design Principles Applied to Pyrimidopyridazines
The application of structure-based drug design to the pyrimido[4,5-c]pyridazine scaffold has been notably successful in the development of potent enzyme inhibitors. A key target for this class of compounds has been dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria and a validated target for sulfonamide antibiotics. nih.gov Computational modeling and structural biology have been instrumental in guiding the optimization of pyrimido[4,5-c]pyridazine derivatives to enhance their binding affinity and inhibitory activity against DHPS.
A central strategy in the design of these inhibitors has been to mimic the natural substrate of DHPS, 7,8-dihydropterin (B103510) pyrophosphate (DHPP). nih.gov Ligand docking approaches have been employed to predict the binding modes of pyrimido[4,5-c]pyridazine analogs within the pterin binding pocket of DHPS. nih.gov These computational studies identified that certain substitutions could lead to unfavorable interactions, thereby compromising the binding affinity.
One significant finding from these in silico analyses was the detrimental effect of an N-methyl group on the pyridazine ring. nih.gov Docking simulations suggested that the removal of this methyl group would allow for a more optimal fit within the pterin binding site. nih.gov This prediction prompted the synthesis of a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines that lacked the N-methyl substitution. nih.gov
Furthermore, computational models highlighted the importance of a carboxylic acid side chain in engaging the pyrophosphate binding site of DHPS. nih.gov The length and branching of this side chain were identified as critical parameters for optimizing interactions. Structure-based design efforts focused on modifying this side chain to better mimic the pyrophosphate moiety of the natural substrate. The following table illustrates the design principles applied to a series of pyrimido[4,5-c]pyridazine derivatives.
| Compound Modification | Design Rationale based on Computational Modeling | Predicted Outcome |
| Removal of N-methyl group | To improve binding within the pterin pocket by eliminating steric hindrance. | Increased binding affinity and inhibitory activity. |
| Optimization of C6 carboxylic acid side chain length | To fully engage the pyrophosphate binding site and mimic DHPP. | Enhanced stabilization of the inhibitor-enzyme complex. |
| Introduction of branching methyl group on the side chain | To explore additional hydrophobic interactions within the binding pocket. | Potentially increased or decreased potency depending on the specific location. |
These design principles, derived from computational and theoretical investigations, have guided the synthesis of novel pyrimido[4,5-c]pyridazine derivatives with improved biological activity.
Correlation of Theoretical Predictions with Experimental Observations
A crucial aspect of computational and theoretical chemistry is the validation of in silico predictions through experimental studies. For pyrimidopyridazine derivatives, a strong correlation has often been observed between theoretical calculations and experimental outcomes, reinforcing the utility of computational methods in drug discovery.
Following the structure-based design principles outlined in the previous section, the synthesized pyrimido[4,5-c]pyridazine derivatives were subjected to a battery of experimental evaluations, including enzyme activity assays, X-ray crystallography, isothermal calorimetry (ITC), and surface plasmon resonance (SPR). nih.gov These experimental techniques provided a comprehensive understanding of the binding interactions from kinetic, thermodynamic, and structural perspectives. nih.gov
The theoretical prediction that removing the N-methyl group would enhance inhibitory activity was confirmed by experimental data. nih.gov Compounds lacking this substitution consistently demonstrated increased inhibition of DHPS. nih.gov However, the beneficial effects of optimizing the side chain length were found to be less straightforward, with some modifications leading to reduced potency, highlighting the intricate nature of molecular recognition. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), have also been employed to correlate the electronic properties of pyridazine and pyridopyrimidine derivatives with their observed biological activities. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to determine global reactivity parameters. These parameters have been used to develop Quantitative Structure-Activity Relationship (QSAR) models that predict the pharmacological activity of new compounds.
The following table provides an example of how theoretical parameters can be correlated with experimental data for a series of hypothetically related compounds.
| Compound | Calculated EHOMO (eV) | Calculated ELUMO (eV) | Energy Gap (ΔE) (eV) | Experimental IC50 (µM) |
| Derivative A | -6.5 | -1.2 | 5.3 | 15.2 |
| Derivative B | -6.2 | -1.5 | 4.7 | 8.5 |
| Derivative C | -5.9 | -1.8 | 4.1 | 2.1 |
In this illustrative table, a smaller energy gap (ΔE) between the HOMO and LUMO, suggesting higher reactivity, correlates with a lower experimental IC50 value, indicating greater inhibitory potency. Such correlations between theoretical predictions and experimental observations are invaluable for refining computational models and guiding the design of more effective therapeutic agents. The study of molecular electrostatic potential (MEP) and structure-activity relationships (SAR) further aids in understanding the link between chemical structure and reactivity.
Preclinical Biological Evaluation of 5 Chloropyrimido 4,5 C Pyridazine Analogs in Vivo Mechanistic Studies
In Vivo Models for Efficacy Assessment (Mechanistic Focus)
In vivo models provide a critical platform for assessing the therapeutic efficacy of novel chemical entities under physiological conditions. For analogs of 5-Chloropyrimido[4,5-c]pyridazine, these models have been instrumental in validating their potential as treatments for cancer and malaria, with a specific emphasis on understanding their mechanisms of action.
Antitumor Activity in Lymphoma-Bearing Mice: Impact on Tumor Growth and Lifespan Extension
The antitumor properties of pyrimido-pyridazine derivatives have been investigated in lymphoma-bearing mice, revealing significant therapeutic potential. In a notable study, a novel pyrimido-pyridazine derivative, compound 2b, was evaluated for its in vivo anticancer activity. acs.org The study demonstrated that this compound not only curbed the proliferation of tumor cells but also extended the lifespan of the treated mice. acs.org
The efficacy of compound 2b was assessed by monitoring tumor growth and the survival rate of the mice. The results indicated a significant reduction in tumor volume in the cohorts treated with the compound compared to the control group. This observation was coupled with a marked increase in the lifespan of the treated animals, underscoring the compound's potent antitumor effects in a living system. acs.org
| Treatment Group | Effect on Tumor Growth | Impact on Lifespan |
|---|---|---|
| Control | Progressive Tumor Growth | Standard Lifespan |
| Compound 2b | Significant Reduction in Tumor Volume | Significant Increase in Lifespan |
The in vivo success of this pyrimido-pyridazine analog in a lymphoma model highlights the promise of this chemical scaffold in the development of new anticancer therapies. acs.org
Evaluation as Potential Antimalarials
While specific in vivo antimalarial data for this compound analogs is limited, studies on structurally related pyrimidine-containing compounds have shown promising results in murine malaria models. For instance, novel 4-aminoquinoline-pyrimidine hybrids have been evaluated in Plasmodium berghei-infected mice. nih.gov These studies are crucial for determining the real-world applicability of these compounds in combating malaria.
In one such study, two potent 4-aminoquinoline-pyrimidine hybrids, compounds 8i and 8m, demonstrated excellent in vivo antimalarial activity when administered orally. nih.gov Compound 8i, in particular, showed superior activity compared to the standard antimalarial drug, chloroquine. nih.gov The evaluation was based on the suppression of parasitemia and the survival rate of the infected mice. nih.gov
| Compound | Parasitemia Suppression | Survival Outcome |
|---|---|---|
| Compound 8i | Significantly Better than Chloroquine | Excellent Survival Rate |
| Compound 8m | Excellent Activity | Excellent Survival Rate |
| Chloroquine (Control) | Standard Suppression | Standard Survival Rate |
The promising in vivo antimalarial activity of these related pyrimidine (B1678525) hybrids suggests that the pyrimido[4,5-c]pyridazine (B13102040) scaffold warrants further investigation as a potential source of new antimalarial drugs. nih.gov
Mechanistic Pathways Observed in Preclinical Models
Understanding the mechanistic pathways through which this compound analogs exert their therapeutic effects is a cornerstone of their preclinical evaluation. In vivo studies have provided valuable insights into their modes of action in both cancer and malaria.
In the context of antitumor activity, the in vivo study on the pyrimido-pyridazine derivative (compound 2b) in lymphoma-bearing mice pointed towards a multi-faceted mechanism. The compound was found to induce apoptosis, or programmed cell death, in cancer cells and cause cell cycle arrest in the S-phase, thereby inhibiting tumor proliferation. acs.org Furthermore, in silico analysis suggested that these compounds are potent inhibitors of tyrosine-protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. acs.org
For the antimalarial action, while direct in vivo mechanistic studies on this compound analogs are not extensively documented, the mechanisms of structurally similar compounds provide a strong basis for informed hypotheses. Many pyrimidine-based antimalarials, such as pyrimethamine, function as folic acid antagonists by selectively inhibiting the dihydrofolate reductase enzyme in the parasite. drugbank.com This enzyme is vital for the synthesis of nucleic acids, and its inhibition disrupts parasite growth and replication. drugbank.com Additionally, quinoline-containing antimalarials are known to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and parasite death. acs.org Given the pyrimido[4,5-c]pyridazine scaffold contains both a pyrimidine and a fused pyridazine (B1198779) (a diazine like pyrimidine) ring, it is plausible that its analogs could act through similar mechanisms, such as inhibiting folate metabolism or heme detoxification in the malaria parasite.
Future Directions and Research Gaps in Pyrimido 4,5 C Pyridazine Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of pyrimido[4,5-c]pyridazines is evolving from traditional multi-step processes to more sophisticated and efficient strategies. A significant future direction lies in the development of novel synthetic routes that offer higher yields, greater atom economy, and improved regioselectivity.
Modern approaches increasingly favor one-pot, multicomponent reactions (MCRs) which allow for the construction of complex heterocyclic scaffolds from simple starting materials in a single step. tubitak.gov.tr These methods are not only more efficient but also environmentally friendlier. For instance, new 3-aryl-6-alkylpyrimido[4,5-c]pyridazine derivatives have been efficiently synthesized through a regiospecific one-pot reaction involving N-alkylbarbituric acids and arylglyoxal monohydrates in the presence of hydrazine (B178648) dihydrochloride (B599025). tubitak.gov.tr This strategy provides high yields and ensures that only the desired regioisomer is formed. tubitak.gov.tr
Another promising avenue is the use of novel catalytic systems. Researchers have developed a nanocatalyst by supporting N-piperidine sulfamic acid on magnetic nanoparticles (Fe3O4 NPs) to facilitate the synthesis of pyrimido[4,5-c]pyridazine (B13102040) derivatives under ambient conditions. researchgate.net This approach highlights a trend towards greener chemistry, with reusable catalysts and milder reaction conditions. researchgate.net
The aza-Wittig reaction is also a powerful tool for constructing fused nitrogen heterocycles. This methodology has been employed to create pyrimido[4,5':4,5]thieno[2,3-c]pyridazines and pyrimido[5,4-c]pyridazines, demonstrating its versatility in building complex polycyclic systems. clockss.orgresearchgate.net Future research will likely focus on expanding the scope of these reactions, exploring new starting materials, and optimizing conditions to access a wider diversity of pyrimido[4,5-c]pyridazine analogues. nih.govbeilstein-journals.org
| Synthetic Strategy | Key Reactants | Advantages | Reference(s) |
| One-Pot, Multicomponent Reaction | N-alkylbarbituric acids, arylglyoxal monohydrates, hydrazine dihydrochloride | High yields, regioselectivity, atom economy, environmental friendliness | tubitak.gov.tr |
| Nanocatalysis | Aldehydes, malononitrile (B47326), dimedone with a magnetic nanocatalyst | Mild conditions, reusability of catalyst, high yields | researchgate.net |
| Aza-Wittig Reaction/Heterocyclization | Iminophosphoranes, isocyanates, amines | Versatile for constructing fused heterocyclic systems | clockss.orgresearchgate.net |
| [3+3] Atom Cycloaddition | Arylhydrazones, pyrazolylmethylene malononitrile derivatives | Novel approach to form the pyridazine (B1198779) ring, leading to 4-deazatoxoflavin analogues | sci-hub.st |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
As more complex pyrimido[4,5-c]pyridazine derivatives are synthesized, the need for advanced analytical techniques to unequivocally determine their structure becomes paramount. While standard methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routine, their sophisticated application and combination with other techniques are crucial for future research.
High-resolution NMR spectroscopy (¹H, ¹³C) is fundamental for establishing the connectivity of atoms. Studies have utilized these techniques to differentiate between potential isomers, such as the 3-aryl and 4-aryl substituted pyrimidopyridazines, ensuring the correct structural assignment. tubitak.gov.trnih.gov The use of 2D-NMR techniques like HMBC has been critical in the unambiguous structural elucidation of complex pyridazine derivatives. sci-hub.st
Future advancements will likely involve the increased use of techniques like solid-state NMR for characterizing materials that are difficult to crystallize and advanced mass spectrometry methods for probing complex mixtures and reaction intermediates.
Deepening Mechanistic Understanding of Biological Action at the Molecular Level
While many pyrimido[4,5-c]pyridazine derivatives have shown promising biological activity, a significant research gap exists in understanding their precise mechanism of action at the molecular level. Future research must move beyond preliminary screening to detailed mechanistic studies.
Structure-based drug design is a powerful approach that combines computational modeling with experimental data to understand how these compounds interact with their biological targets. nih.govnih.gov This strategy was successfully used to design novel 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines as inhibitors of DHPS, an important antibacterial target. nih.govosti.gov By analyzing the crystal structure of an initial inhibitor, researchers identified unfavorable interactions and rationally designed new compounds with improved binding affinity. nih.govnih.gov
Similarly, a class of 1,2-dihydro-pyrimido[4,5-c]pyridazines was identified as potent inhibitors of Lymphocyte-specific kinase (Lck), a key enzyme in T-cell activation and a target for inflammatory diseases. nih.govrmit.edu.vn Docking studies and the development of a proposed binding mode were crucial in optimizing these compounds to achieve low nanomolar inhibitory activity. nih.govnih.gov
Future efforts should focus on:
Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that novel pyrimidopyridazine derivatives interact with.
Binding Kinetics and Thermodynamics: Using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to obtain a comprehensive understanding of the binding interactions from both kinetic and thermodynamic perspectives. nih.govosti.gov
Molecular Modeling: Employing advanced computational simulations to predict binding modes and guide the synthesis of next-generation compounds with enhanced potency and selectivity. nih.gov
Exploration of New Therapeutic Applications for Pyrimidopyridazines
The unique chemical structure of the pyrimido[4,5-c]pyridazine core makes it a privileged scaffold for discovering drugs with a wide range of therapeutic applications. ontosight.aimdpi.commdpi.com While initial research has focused on certain areas, there is vast potential to explore new therapeutic avenues.
| Therapeutic Area | Biological Target/Activity | Reference(s) |
| Anticancer | Inhibition of kinases like Lck and AKT1; antiproliferative activity against cell lines (e.g., MCF-7) | nih.govmdpi.comontosight.aijournalijar.com |
| Antibacterial | Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) | nih.govnih.govosti.gov |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) inhibition | tubitak.gov.trmdpi.com |
| Anti-inflammatory | Inhibition of Lymphocyte-specific kinase (Lck) | nih.govrmit.edu.vnnih.gov |
Known applications include:
Future research should systematically screen diverse libraries of these compounds against a broader range of biological targets. This could uncover novel applications in areas such as antiviral therapy, cardiovascular diseases, and metabolic disorders. researchgate.netscispace.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the pyrimido[4,5-c]pyridazine field is no exception. These computational tools can process vast datasets to identify patterns and make predictions, accelerating the design-synthesize-test cycle. jocpr.comwalshmedicalmedia.com
Future applications of AI and ML in this area include:
Virtual Screening and Hit Identification: Using ML models to screen large virtual libraries of pyrimido[4,5-c]pyridazine derivatives to predict their binding affinity for specific biological targets, thus prioritizing which compounds to synthesize. researchgate.net
Activity Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues based on their chemical structure. In silico docking studies have already been used to predict the binding energy of pyrimido[4,5-c]pyridazines against the AKT1 kinase, with results suggesting strong inhibitory potential. journalijar.comresearchgate.net
ADMET Prediction: Employing AI algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds early in the design phase. This can help to reduce late-stage failures by identifying molecules with unfavorable pharmacokinetic or safety profiles. researchgate.net
De Novo Design: Using generative AI models to design entirely new pyrimido[4,5-c]pyridazine structures that are optimized for activity against a specific target while also possessing desirable drug-like properties. researchgate.net
The use of deep learning, a subset of ML, is particularly promising for analyzing complex biological data and predicting drug-drug interactions or off-target effects. jocpr.com As more high-quality data on pyrimido[4,5-c]pyridazines becomes available, the predictive power and utility of these AI/ML models will continue to grow, guiding researchers toward the most promising therapeutic candidates. walshmedicalmedia.com
Q & A
Q. Table 1: Reaction Conditions and Yields
| Starting Material | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Compound 8 | Phenyl isothiocyanate | None | 72 | |
| Compound 8 | Carbon disulphide | KOH | 65 | |
| Compound 8 | Cyclohexanone | ZnCl₂ | 58 |
Basic: How can researchers characterize this compound derivatives, and what analytical techniques are most reliable?
Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, thione protons resonate at δ 10–12 ppm in DMSO-d₆ .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways.
- X-ray crystallography : Resolves ambiguous structures, particularly for sterically hindered derivatives .
- HPLC-PDA : Monitors purity (>95% required for biological assays) .
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
Answer:
Factorial design systematically evaluates variables like temperature, catalyst loading, and solvent polarity. For example:
Q. Table 2: Example Factorial Design Parameters
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (ZnCl₂) | 0.5 eq | 1.5 eq |
| Reaction Time | 6 h | 12 h |
Data analysis via ANOVA reveals interactions between variables, reducing trial-and-error experimentation .
Advanced: How can computational modeling (e.g., COMSOL Multiphysics) predict reaction pathways for this compound?
Answer:
AI-driven simulations in COMSOL Multiphysics enable:
- Reaction kinetics modeling : Predicts activation energies and transition states for cyclization steps.
- Fluid dynamics simulations : Optimizes mixing efficiency in microreactors for scaled-up synthesis .
- Thermodynamic profiling : Estimates stability of intermediates under varying pH and temperature conditions.
Case Study : Simulating ZnCl₂-catalyzed cyclization of 8 with cyclohexanone showed a 15% yield improvement by adjusting flow rates in a continuous reactor .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound analogs?
Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
Standardized bioassays : Use identical cell lines (e.g., HEK293) and negative controls.
Batch-to-batch reproducibility : Employ LC-MS to verify compound purity (>98%) .
Theoretical alignment : Link results to established mechanisms (e.g., kinase inhibition) using molecular docking studies .
Example : Discrepancies in IC₅₀ values for antiproliferative activity were traced to differences in solvent (DMSO vs. ethanol), altering compound solubility .
Basic: What safety protocols are critical when handling this compound derivatives?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/organ exposure.
- Waste management : Segregate halogenated waste for incineration to prevent environmental contamination .
- Emergency measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Advanced: How can AI-driven automation enhance high-throughput screening of this compound libraries?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
